molecular formula C12H29NSi B1167634 stellon C CAS No. 101993-91-3

stellon C

Cat. No.: B1167634
CAS No.: 101993-91-3
Attention: For research use only. Not for human or veterinary use.
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Description

Stellon C is a heat-cured acrylic resin, specifically polymethyl methacrylate (PMMA), widely used in dentistry for fabricating denture bases. It is processed via conventional methods, including calcination at controlled temperatures, to achieve optimal mechanical and thermal properties . This compound exhibits typical PMMA characteristics, such as biocompatibility and ease of manipulation, but its performance is highly dependent on processing parameters, including repair protocols and chemical modifications. Studies highlight its use in experimental settings to evaluate transverse strength, hardness, and chemical stability under varying conditions, such as methyl methacrylate (MMA) wetting during repairs .

Properties

CAS No.

101993-91-3

Molecular Formula

C12H29NSi

Synonyms

stellon C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Mechanical Properties: Transverse Strength

Stellon C is frequently compared to Trevalon, another PMMA-based denture resin. Key findings include:

  • Optimal MMA Wetting Time :
    • This compound achieves peak transverse strength (64.82 ± 1.94 MPa ) after 5 minutes of MMA surface treatment, while Trevalon requires 10 minutes to reach 89.93 ± 1.86 MPa .
    • Prolonged MMA exposure (>5 minutes for this compound, >10 minutes for Trevalon) increases adhesive failure rates due to incomplete polymer dissolution .
  • Statistical Significance :
    • Transverse strength differences between this compound and Trevalon are statistically significant (P = 0.001 in most groups), with Trevalon outperforming this compound in untreated and repaired specimens .

Hardness and Copolymer Modifications

This compound’s hardness (14.01 ± 0.90 kg/mm² ) is lower than QC resin (15.48 ± 0.83 kg/mm² ) but comparable to Acron MC (14.73 ± 0.87 kg/mm² ) in control groups . Acrylamide (AAm) copolymerization significantly alters its properties:

  • This compound with 10–20% AAm : Hardness increases markedly compared to the control (P < 0.05), whereas QC resin remains unaffected .
  • Acron MC : Shows intermediate hardness changes, suggesting resin-specific responses to chemical modifications .

Chemical and Structural Analysis

Fourier-transform infrared (FTIR) spectroscopy reveals distinct absorption bands for this compound, including:

  • C-H stretching (2947 cm⁻¹), C=O bonds (1720 cm⁻¹), and ester groups (1242–1056 cm⁻¹), consistent with PMMA’s structure .
  • N-H stretching (3332 cm⁻¹) in AAm-modified this compound confirms copolymer integration, enhancing crosslinking and mechanical rigidity .

Comparative Performance in Commercial Resins

  • Trevalon "HI" : Exhibits superior transverse strength compared to this compound, Acrylin-H, and standard Trevalon (P < 0.05), attributed to advanced formulation additives .
  • Acrylin-H : Statistically indistinguishable from this compound in deflection tests, indicating comparable baseline flexibility .

Q & A

Q. How can reproducibility challenges in this compound studies be mitigated?

  • Best Practices :
  • Open Science : Share raw data (e.g., via Zenodo) and protocols (e.g., protocols.io ).
  • Replication Studies : Independently validate key findings in distinct cell lines or animal models.
  • Evidence : Transparent reporting aligns with journal guidelines .

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